REACTION_CXSMILES
|
N(C1CCO1)=[N+]=[N-].[N-:8]=[N+:9]=[N-:10].Cl[CH2:12][C:13]1([CH3:17])[CH2:16][O:15][CH2:14]1>>[N:8]([CH2:12][C:13]1([CH3:17])[CH2:16][O:15][CH2:14]1)=[N+:9]=[N-:10]
|
Name
|
azidooxetane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1OCC1
|
Name
|
3-azidomethyl-3-R1 -oxetanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
halooxetane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1(COC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can also be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1(COC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |